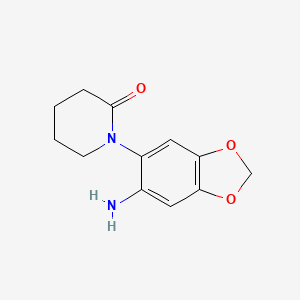

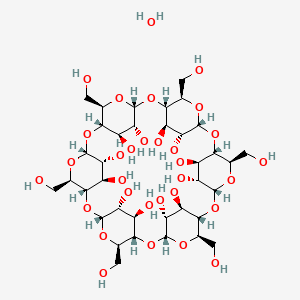

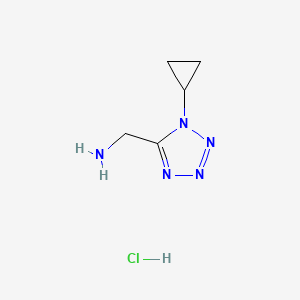

![molecular formula C13H23N3O B1526953 2-amino-N-[(1,5-dimetil-1H-pirrol-2-il)metil]-2-metilpentanamida CAS No. 1182797-07-4](/img/structure/B1526953.png)

2-amino-N-[(1,5-dimetil-1H-pirrol-2-il)metil]-2-metilpentanamida

Descripción general

Descripción

2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide is a useful research compound. Its molecular formula is C13H23N3O and its molecular weight is 237.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de pirrol se han identificado como poseedores de propiedades anticancerígenas significativas. La presencia del anillo de pirrol en los compuestos se asocia con actividad citotóxica contra varias líneas celulares cancerosas . Esto sugiere que nuestro compuesto de interés podría explorarse por su potencial en el tratamiento del cáncer, particularmente en el objetivo de tipos específicos de células cancerosas para la quimioterapia.

Potencial Antimicrobiano

Los compuestos que contienen el grupo pirrol han mostrado un buen potencial antimicrobiano . Esto incluye actividad contra bacterias y hongos, lo que los convierte en valiosos en el desarrollo de nuevos agentes antibióticos y antifúngicos. El compuesto en cuestión podría formar parte de la investigación dirigida a combatir cepas resistentes de microbios.

Síntesis de Heterociclos Bioactivos

El sistema de anillo de pirrol es un andamiaje versátil para sintetizar heterociclos bioactivos . Estos heterociclos son cruciales en la química medicinal para crear compuestos con una variedad de efectos terapéuticos. La investigación sobre la síntesis de estos compuestos puede conducir al descubrimiento de nuevos fármacos.

Aplicaciones en Ciencia de Materiales

Los compuestos que contienen pirrol tienen aplicaciones en la ciencia de materiales, particularmente en el desarrollo de materiales biomédicos, materiales electrónicos y materiales energéticos. El compuesto podría utilizarse en la investigación centrada en mejorar las propiedades de los materiales utilizados en dispositivos médicos, electrónica y soluciones de energía sostenible.

Química Analítica

En química analítica, los derivados de pirrol pueden utilizarse como reactivos o indicadores debido a sus propiedades químicas distintas. La investigación en este campo podría explorar el uso del compuesto para detectar o cuantificar otras sustancias.

Mejora de la Productividad Celular Específica

Los estudios han demostrado que los derivados de pirrol pueden mejorar la productividad celular específica . Esta aplicación es particularmente relevante en los procesos biotecnológicos donde se desea una mayor productividad de células específicas, como en la producción de proteínas terapéuticas.

Mecanismo De Acción

Target of Action

The primary target of 2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide is the GATA family proteins . These proteins play a crucial role in cell differentiation and development .

Mode of Action

2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide acts as an inhibitor of the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4, which results in the suppression of Th2 cell differentiation .

Biochemical Pathways

The compound affects the Th2 cell differentiation pathway . By inhibiting the interaction between GATA3 and SOX4, it suppresses Th2 cell differentiation without impairing Th1 cell differentiation . This leads to a decrease in the expression and production of Th2 cytokines .

Result of Action

The result of the compound’s action is the significant suppression of Th2 cell differentiation . This leads to a decrease in the expression and production of Th2 cytokines , which can have various effects on the immune response.

Análisis Bioquímico

Biochemical Properties

2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction rates and outcomes .

Cellular Effects

The effects of 2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes. These changes can result in altered cellular behaviors, such as proliferation, differentiation, or apoptosis .

Molecular Mechanism

At the molecular level, 2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biological activity and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential chronic effects on cellular processes .

Dosage Effects in Animal Models

The effects of 2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific metabolic pathways or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of different metabolites. These interactions can affect metabolic fluxes and alter the levels of specific metabolites, which can have downstream effects on cellular processes and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

2-amino-N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c1-5-8-13(3,14)12(17)15-9-11-7-6-10(2)16(11)4/h6-7H,5,8-9,14H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJOUGANPLJHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)NCC1=CC=C(N1C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-(hydroxymethyl)-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B1526873.png)

![{[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid](/img/structure/B1526880.png)

![1-Azaspiro[3.5]nonane](/img/structure/B1526887.png)

![8-Bromo-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1526888.png)

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)